Ethyl 3-(butanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a butanamidobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with benzoyl chloride, followed by the esterification of the resulting intermediate with ethyl 4-aminobenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(3-methylbutanamido)benzoate
- Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE stands out due to its specific structural features, such as the butanamidobenzoate ester, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C24H29N3O4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(butanoylamino)benzoate |
InChI |
InChI=1S/C24H29N3O4/c1-3-8-22(28)25-20-17-19(24(30)31-4-2)11-12-21(20)26-13-15-27(16-14-26)23(29)18-9-6-5-7-10-18/h5-7,9-12,17H,3-4,8,13-16H2,1-2H3,(H,25,28) |
InChI Key |
DRLBYLYQFVWKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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